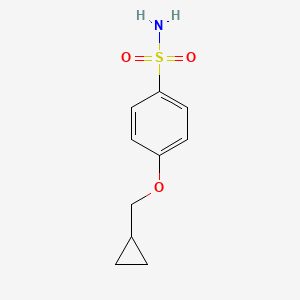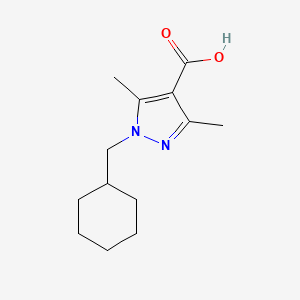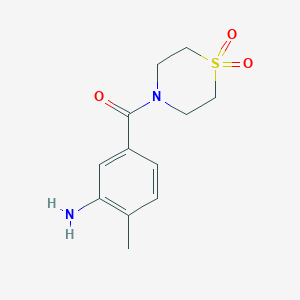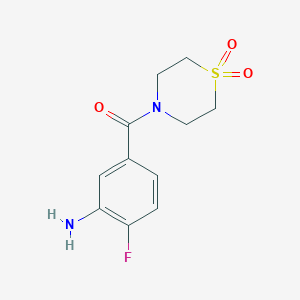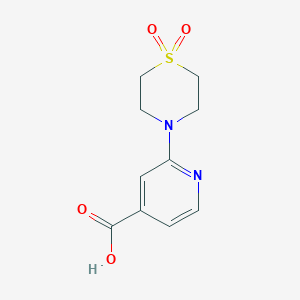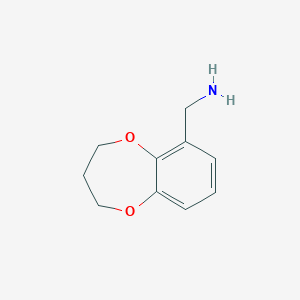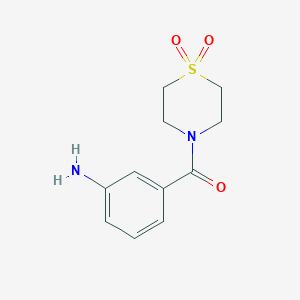
(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone
Descripción general
Descripción
(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties : A study by Battula et al. (2017) reports on the synthesis and biological evaluation of derivatives of this compound, finding potent anticancer activity against several cancer cell lines. These derivatives were also shown to possess significant in vivo anticancer activity.
Synthesis of Novel Derivatives : Another study details the synthesis of novel derivatives using similar compounds as starting materials Largeron & Fleury (1998). This indicates the versatility of this compound in creating new chemical entities.
Antioxidant Properties : Research by Çetinkaya et al. (2012) on the synthesis of derivatives of a related compound found them to have effective antioxidant power, suggesting potential for this compound in antioxidant applications.
Herbicidal Activity : Fu et al. (2019) discovered that aryl-naphthyl methanone derivatives, related to the compound , display significant herbicidal activity Fu et al. (2019). This suggests potential agricultural applications.
Photoinduced Intramolecular Rearrangement : A study by Jing et al. (2018) reports on the efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, a structurally similar compound, indicating the potential for innovative synthetic methods involving (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone.
Antiviral and Pharmacokinetic Studies : FathimaShahana & Yardily (2020) synthesized and studied a novel compound similar to (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone, demonstrating its potential in antiviral activity and pharmacokinetics FathimaShahana & Yardily (2020).
Anti-inflammatory Activity : Research on 4-aminobenzophenones, structurally related to the compound, showed high anti-inflammatory activity Ottosen et al. (2003).
Antitumor Activity : Tang & Fu (2018) synthesized a compound similar to (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone and found it to have distinct inhibition on cancer cell proliferation Tang & Fu (2018).
Propiedades
IUPAC Name |
(3-aminophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-10-3-1-2-9(8-10)11(14)13-4-6-17(15,16)7-5-13/h1-3,8H,4-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONZJMXIRQLKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)


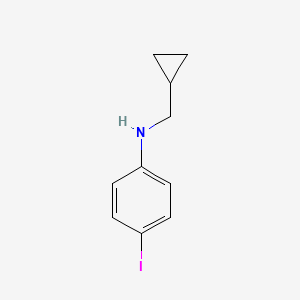


![1-[3-(Cyclopropylmethoxy)phenyl]ethan-1-ol](/img/structure/B7863591.png)
